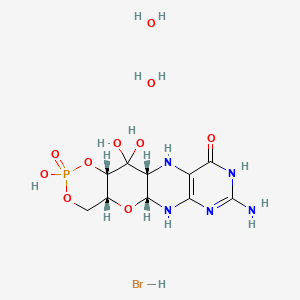

Fosdenopterin Hydrobromide

Description

Structure

2D Structure

Properties

CAS No. |

1431508-32-5 |

|---|---|

Molecular Formula |

C10H19BrN5O10P |

Molecular Weight |

480.16 g/mol |

IUPAC Name |

(1R,10R,12S,17R)-5-amino-11,11,14-trihydroxy-14-oxo-13,15,18-trioxa-2,4,6,9-tetraza-14λ5-phosphatetracyclo[8.8.0.03,8.012,17]octadeca-3(8),4-dien-7-one;dihydrate;hydrobromide |

InChI |

InChI=1S/C10H14N5O8P.BrH.2H2O/c11-9-14-6-3(7(16)15-9)12-4-8(13-6)22-2-1-21-24(19,20)23-5(2)10(4,17)18;;;/h2,4-5,8,12,17-18H,1H2,(H,19,20)(H4,11,13,14,15,16);1H;2*1H2/t2-,4-,5+,8-;;;/m1.../s1 |

InChI Key |

GGLKTKQOHMCQHF-UNHNTEMGSA-N |

Isomeric SMILES |

C1[C@@H]2[C@@H](C([C@H]3[C@@H](O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O.O.O.Br |

Canonical SMILES |

C1C2C(C(C3C(O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O.O.O.Br |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Fosdenopterin Hydrobromide

Advanced Synthetic Methodologies for Fosdenopterin (B1673565) Hydrobromide and Related Cyclic Pyranopterin Monophosphates

Fosdenopterin, a synthetic form of cyclic pyranopterin monophosphate (cPMP), is crucial for treating Molybdenum Cofactor Deficiency (MoCD) Type A. drugbank.comresearchgate.net This condition arises from mutations in the MOCS1 gene, which disrupts the initial step of molybdenum cofactor (MoCo) biosynthesis—the conversion of guanosine (B1672433) triphosphate (GTP) to cPMP. drugbank.comnewdrugapprovals.org Fosdenopterin acts as a replacement for the absent cPMP, enabling the subsequent steps of MoCo synthesis to proceed. drugbank.comnewdrugapprovals.org The chemical synthesis of Fosdenopterin hydrobromide is a significant advancement, offering a scalable and high-quality alternative to earlier methods that relied on bacterial production. acs.org

A key strategy in the synthesis of this compound involves a Viscontini reaction. newdrugapprovals.orgacs.orgnih.gov This reaction, between 2,5,6-triamino-3,4-dihydropyrimidin-4-one dihydrochloride (B599025) and D-galactose phenylhydrazone, is pivotal as it establishes all four stereocenters found in the final molecule. newdrugapprovals.orgacs.orgnih.gov The resulting pyranopterin intermediate is then transformed through several steps, including selective protection, phosphorylation, oxidation, and deprotection, to yield the final product. acs.orgnih.gov

Key Synthetic Intermediates and Precursors

The synthesis of this compound relies on several critical intermediates and precursors to construct the complex tricyclic pyranopterin structure. newdrugapprovals.orgchemicalbook.comrsc.org The process begins with readily available starting materials and builds the molecule in a stepwise fashion. chemicalbook.com

A foundational precursor is D-galactose , which is reacted with phenylhydrazine (B124118) to form galactose phenylhydrazone . chemicalbook.com This intermediate exists in equilibrium with its tautomer and is essential for the subsequent cyclization step. chemicalbook.com Another key building block is 2,5,6-triamino-3,4-dihydropyrimidin-4-one . newdrugapprovals.orgacs.orgchemicalbook.com

The condensation of galactose phenylhydrazone with 2,5,6-triamino-3,4-dihydropyrimidinone initiates the formation of the pyranopterin core. chemicalbook.comnih.gov This reaction leads to the creation of the pyranopterin intermediate, (5aS,6R,7R,8R,9aR)-2-amino-6,7-dihydroxy-8-(hydroxymethyl)-3H,4H,5H,5aH,6H,7H,8H,9aH,10H-pyrano[3,2-g]pteridin-4-one . newdrugapprovals.orgacs.org

To manage the reactivity of the multiple functional groups and prevent unwanted side reactions, particularly oxidation, a selectively protected tri-tert-butoxycarbonylamino intermediate is formed. newdrugapprovals.orgacs.org This protection strategy is crucial for directing the subsequent chemical transformations. chemicalbook.com Following protection, the molecule is phosphorylated to create a highly crystalline tetracyclic phosphate (B84403) ester . newdrugapprovals.orgacs.org

The final stages of the synthesis involve the Swern oxidation of a secondary alcohol to a ketone, which then forms a hydrate (B1144303). chemicalbook.com This unstable hydrate is immediately subjected to global deprotection using bromotrimethylsilane (B50905) to yield Fosdenopterin. chemicalbook.com

Table 1: Key Intermediates in Fosdenopterin Synthesis

| Intermediate Name | Precursor(s) | Role in Synthesis |

|---|---|---|

| Galactose phenylhydrazone | D-galactose, Phenylhydrazine | Provides the carbohydrate backbone for the pyran ring. chemicalbook.com |

| 2,5,6-Triamino-3,4-dihydropyrimidin-4-one | - | Forms the pyrimidine (B1678525) portion of the pterin (B48896) ring system. newdrugapprovals.orgchemicalbook.com |

| (5aS,6R,7R,8R,9aR)-2-amino-6,7-dihydroxy-8-(hydroxymethyl)-3H,4H,5H,5aH,6H,7H,8H,9aH,10H-pyrano[3,2-g]pteridin-4-one | Galactose phenylhydrazone, 2,5,6-Triamino-3,4-dihydropyrimidin-4-one | Core pyranopterin structure with established stereochemistry. newdrugapprovals.orgacs.org |

| Tri-tert-butoxycarbonylamino intermediate | Core pyranopterin | Protects amino groups to prevent oxidation and direct phosphorylation. newdrugapprovals.orgacs.org |

| Tetracyclic phosphate ester | Protected pyranopterin, Methyl dichlorophosphate | Introduces the phosphate group to form the cyclic monophosphate. newdrugapprovals.orgchemicalbook.com |

Stereochemical Control and Pterin Ring Formation

The precise three-dimensional arrangement of atoms, or stereochemistry, is critical for the biological activity of Fosdenopterin. The synthesis is designed to control the formation of the chiral centers with high specificity.

The key to establishing the correct stereochemistry lies in the initial cyclization reaction. chemicalbook.com The reaction between the phenylhydrazone derivative of a sugar (in this case, from D-galactose) and 2,5,6-triaminopyrimidine-4(3H)-one is a regioselective condensation. nih.gov This reaction is proposed to proceed through an Amadori rearrangement of the phenylhydrazone, followed by condensation and cyclization. chemicalbook.com The C5 hydroxyl group of the galactose moiety is believed to participate in the cyclization process, leading to the exclusive formation of the cis isomer at the ring junction. chemicalbook.com This establishes all the necessary stereocenters in a single, crucial step. newdrugapprovals.orgchemicalbook.com

The formation of the pterin ring system itself, a bicyclic heterocycle composed of a pyrimidine and a pyrazine (B50134) ring, can be approached in different ways. brynmawr.edu A common method is the Gabriel–Isay condensation, which involves the reaction of a 5,6-pyrimidinediamine with a 1,2-dicarbonyl compound. nih.gov The regioselectivity of this condensation can be influenced by reaction conditions such as pH. brynmawr.edu In the synthesis of the pyranopterin core, the reaction conditions are optimized to favor the desired isomer. chemicalbook.com

Phosphate Ester Formation Strategies

The introduction of the phosphate group is a critical step in converting the pyranopterin intermediate into the final cyclic pyranopterin monophosphate. This is typically achieved after protecting the reactive amino groups on the pterin ring system to prevent side reactions. newdrugapprovals.orgchemicalbook.com

With the amino groups protected, the hydroxyl groups on the pyran ring become the primary sites for reaction. The phosphorylation is accomplished using a suitable phosphorylating agent. In the synthesis of Fosdenopterin, methyl dichlorophosphate is used in the presence of pyridine (B92270) in dichloromethane (B109758) (DCM) to form the desired phosphate ester. chemicalbook.com This reaction results in the formation of a tetracyclic phosphate ester intermediate. newdrugapprovals.orgacs.org

The final step of the synthesis involves the removal of all protecting groups, including the phosphate-protecting groups. chemicalbook.com This "global deprotection" is often carried out under acidic conditions. chemicalbook.com In the case of Fosdenopterin synthesis, bromotrimethylsilane (TMSBr) in aqueous acetone (B3395972) is used to cleave the Boc protecting groups and the methyl group from the phosphate ester, yielding the final active compound. chemicalbook.com

Table 2: Reagents in Phosphate Ester Formation

| Reagent | Purpose |

|---|---|

| Methyl dichlorophosphate | Phosphorylating agent to introduce the phosphate group. chemicalbook.com |

| Pyridine | Base used to facilitate the phosphorylation reaction. chemicalbook.com |

| Dichloromethane (DCM) | Solvent for the phosphorylation reaction. chemicalbook.com |

Optimization of Synthetic Routes for Scalability

The ability to produce this compound on a larger scale is crucial for its clinical application. The described chemical synthesis has been noted for its potential for scale-up. acs.orgnih.gov Optimization efforts focus on improving reaction yields and increasing process efficiency.

Several strategies are employed throughout the synthesis to maximize the yield of this compound.

Reaction Condition Control: Careful control of reaction parameters such as temperature, pH, and reagent stoichiometry is critical. For example, the initial condensation is performed at 110 °C to ensure complete reaction. chemicalbook.com The addition of sodium methoxide (B1231860) in the deprotection of the Boc groups is also carefully controlled. chemicalbook.com

Intermediate Purification: While the crude ketone hydrate intermediate is used immediately due to instability, other intermediates are purified to ensure the high purity of the final product. chemicalbook.com The final product, Fosdenopterin, is purified by recrystallization from aqueous hydrobromic acid and 2-propanol, achieving 95% purity. chemicalbook.com

Microwave-Assisted Synthesis: For pteridine-based derivatives, microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times compared to conventional heating methods. researchgate.net This technology could potentially be applied to optimize steps in the Fosdenopterin synthesis.

Flow Chemistry: Continuous-flow systems can offer better control over reaction conditions and improve throughput compared to batch processes, which can be beneficial for industrial-scale production.

Convergent Synthesis: The synthetic route can be considered convergent as it brings together key fragments (the pyrimidine and the sugar-derived component) to rapidly assemble the core structure.

Solvent and Reagent Selection: The choice of solvents and reagents impacts reaction efficiency, safety, and environmental footprint. The use of readily available and effective reagents like Boc anhydride (B1165640) and Swern oxidation reagents is a feature of the current synthesis. chemicalbook.com

Catalyst Use: While the current synthesis does not heavily rely on catalysts, the exploration of catalytic methods for key transformations, such as C-H activation or phosphorylation, could lead to more efficient routes.

The development of a robust and scalable chemical synthesis for this compound has been a significant achievement, enabling the production of this life-saving therapy for patients with MoCD Type A. acs.org

Yield Optimization Techniques

Comparison of Synthetic Fosdenopterin with Biologically Derived cPMP

The development of a chemical synthesis for cPMP was a significant step forward from earlier methods that relied on biological production, typically using recombinant E. coli. drugbank.comnewdrugapprovals.org While both synthetic and biologically derived cPMP aim to provide the same active molecule, their production methods and characteristics present key differences.

Synthetically produced this compound has demonstrated comparable in vitro efficacy to its bacterially derived counterpart. acs.org Studies have shown that the synthetic compound can be enzymatically converted to mature Molybdenum Cofactor (MoCo) and successfully reconstitute MoCo-free human sulfite (B76179) oxidase, yielding a fully active enzyme. newdrugapprovals.orgacs.org The primary advantage of the chemical synthesis route lies in its ability to ensure batch-to-batch consistency and control over the final product, which can be challenging with biological systems. Furthermore, the synthetic product, Fosdenopterin, is the first and only cPMP therapy to receive formal approval from regulatory bodies like the FDA, whereas the recombinant E. coli-produced cPMP was used in earlier clinical trials but never gained formal approval. drugbank.com

| Attribute | Synthetic this compound | Biologically Derived cPMP (E. coli) |

|---|---|---|

| Production Method | Multi-step chemical synthesis starting from D-galactose. newdrugapprovals.orgchemicalbook.com | Biosynthesis using recombinant E. coli systems. drugbank.com |

| Consistency & Control | High batch-to-batch consistency and quality control. | Potential for variability and challenges in purification. |

| Regulatory Status | FDA-approved medication (Nulibry). drugbank.com | Used in clinical trials but never formally approved. drugbank.com |

| Efficacy | Demonstrated comparable in vitro efficacy in restoring enzyme function. newdrugapprovals.orgacs.org | Effective in restoring MoCo synthesis in preclinical and early clinical studies. acs.org |

Impurity Profiling and Control Strategies in Synthesis

Ensuring the purity of this compound is paramount, necessitating rigorous impurity profiling and robust control strategies throughout the manufacturing process. The synthesis process can result in several potential impurities that must be identified and controlled to meet regulatory standards. fda.gov

Known process-related impurities have been identified and are monitored during manufacturing. These include specific, named impurities such as Fosdenopterin HBr Impurity A, C, D, and Z. eximpedia.app

| Impurity Name | Reference |

|---|---|

| Fosdenopterin HBr Impurity A | eximpedia.app |

| Fosdenopterin HBr Impurity C | eximpedia.app |

| Fosdenopterin HBr Impurity D | eximpedia.app |

| Fosdenopterin HBr Impurity Z | eximpedia.app |

Control over these and other potential impurities is maintained through a comprehensive strategy outlined in regulatory filings. This includes:

Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) is used for both identity testing and quantifying impurities. fda.gov

Elemental Impurity Control : Potential elemental impurities are tested for using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), in accordance with USP <233> standards. fda.gov

Residual Solvent Analysis : Gas Chromatography (GC) is employed to detect and quantify any residual solvents from the synthesis process. fda.gov

Genotoxic Impurity Evaluation : Potential genotoxic impurities were assessed using the Ames test (bacterial reverse mutation assay) as per ICH M7 guidelines, with the drug substance and its potential impurities showing a negative response. fda.gov

These validated analytical methods ensure that each batch of the drug substance meets the proposed specifications for identity, purity, and quality. fda.gov

Solid-State Chemistry and Polymorphism Research

The solid-state properties of an active pharmaceutical ingredient are crucial as they can influence stability, solubility, and bioavailability. Research into this compound has focused on its crystalline nature.

Crystallographic studies have been essential in elucidating the three-dimensional structure of key molecules in the synthesis of this compound. A critical pyranopterin intermediate, known as compound 10 ((5aS,6R,7R,8R,9aR)-2-amino-6,7-dihydroxy-8-(hydroxymethyl)-3H,4H,5H,5aH,6H,7H,8H,9aH,10H-pyrano[3,2-g]pteridin-4-one), was successfully characterized by X-ray crystallography, which confirmed the establishment of all four stereocenters required for the final product. newdrugapprovals.orgacs.org This intermediate was described as a highly crystalline tetracyclic phosphate ester. acs.org

The final drug substance, this compound as a dihydrate, is a crystalline solid. fda.gov Its crystalline structure is confirmed using powder X-ray diffraction (PXRD) as part of its quality control specifications. fda.gov

| Compound | Crystallographic Data | Significance |

|---|---|---|

| Intermediate (Compound 10) | Characterized by X-ray crystallography; highly crystalline. newdrugapprovals.orgacs.org A Crystallographic Information File (CIF) is available. acs.org | Confirmed the stereochemistry and structure early in the synthetic route. newdrugapprovals.org |

| This compound Dihydrate | Confirmed as a crystalline solid via powder X-ray diffraction (PXRD). fda.gov | Ensures the correct solid form and consistency of the final active pharmaceutical ingredient. fda.gov |

The research and manufacturing processes for Fosdenopterin have involved both crystalline and amorphous forms of the material. The active drug substance, this compound as a dihydrate, is specifically identified as a crystalline solid. fda.govama-assn.org This crystalline nature is a key characteristic that is monitored for quality control. fda.gov

In contrast, the final drug product for administration, Nulibry, is supplied as a sterile, white to pale yellow lyophilized powder or cake. fda.gov The lyophilization (freeze-drying) process typically results in a porous, amorphous solid, which is designed for rapid reconstitution in a sterile liquid before intravenous infusion. fda.gov Therefore, while the bulk drug substance is controlled in its crystalline form for stability and purity, the final dosage form is prepared as an amorphous solid to facilitate its clinical use.

Preclinical Pharmacological and Mechanistic Investigations of Fosdenopterin Hydrobromide

Molecular and Cellular Mechanism of Action

Fosdenopterin (B1673565) acts as a substrate replacement therapy. fda.gov In MoCD Type A, genetic mutations in the MOCS1 gene disrupt the first step of MoCo biosynthesis, preventing the conversion of guanosine (B1672433) triphosphate (GTP) into cPMP. drugbank.comnih.gov This deficiency leads to the inactivation of MoCo-dependent enzymes and the accumulation of neurotoxic sulfites. drugbank.compatsnap.com Fosdenopterin provides an exogenous source of cPMP, thereby bypassing this genetic block. fda.govdrugbank.com

Upon administration, fosdenopterin (as cPMP) is taken up by cells and enters the endogenous MoCo biosynthesis pathway. patsnap.com It serves as the substrate for the subsequent enzymatic steps. The provided cPMP is converted into molybdopterin (MPT) by the MPT synthase complex, which is composed of MOCS2A and MOCS2B subunits. researchgate.net The sulfur required for this conversion is provided by the MOCS3 enzyme. researchgate.net Finally, the gephyrin enzyme adenylates MPT and facilitates the insertion of molybdenum, completing the synthesis of active MoCo. researchgate.nettouchneurology.com This newly synthesized MoCo is then available to be incorporated into MoCo-dependent apoenzymes. nih.gov

The primary therapeutic goal of fosdenopterin is to restore the activity of MoCo-dependent enzymes, the most critical of which for MoCD pathology is sulfite (B76179) oxidase (SOX). drugbank.com The loss of SOX activity leads to the buildup of toxic sulfites, such as S-sulfocysteine (SSC), causing severe and progressive neurological damage. fda.govdrugbank.com

In vitro studies have demonstrated that fosdenopterin effectively restores the function of these enzymes. By providing the necessary cPMP, fosdenopterin enables the synthesis of MoCo, which can then activate apo-SOX. fda.gov This restored SOX activity allows for the catalytic conversion of toxic sulfites to non-toxic sulfates, a key indicator of the drug's efficacy. fda.govpatsnap.com The reduction of urinary SSC levels is a critical biomarker used to confirm the restored activity of SOX. nih.govnewdrugapprovals.org Long-term treatment has been shown to result in a sustained reduction in these neurotoxic metabolites. newdrugapprovals.org

Fosdenopterin's mechanism is fundamentally based on its direct interaction with the MoCo synthesis pathway. It effectively bypasses the deficient MOCS1A/B proteins responsible for endogenous cPMP production in MoCD Type A. nih.goveuropa.eu By supplying cPMP, fosdenopterin allows the subsequent, and otherwise functional, enzymes in the pathway (MOCS2, MOCS3, and gephyrin) to proceed with MoCo synthesis. researchgate.netnewdrugapprovals.org Therefore, fosdenopterin does not correct the underlying genetic defect but provides the necessary substrate to overcome the metabolic block. fda.gov Its efficacy is entirely dependent on the integrity of the downstream components of the MoCo synthesis pathway. nih.gov

Restoration of Molybdenum-Dependent Enzyme Activity (e.g., Sulfite Oxidase) in In Vitro Models

Preclinical Pharmacokinetic (PK) Studies in Non-Human Models

Preclinical studies in animal models have been crucial for understanding the absorption, distribution, metabolism, and excretion of fosdenopterin. These studies, primarily conducted in rats and mice, have provided foundational data for its clinical use. fda.govrxlist.com

As fosdenopterin is administered intravenously, its bioavailability is 100%. fda.gov Distribution studies are therefore focused on where the compound travels within the body after entering circulation. Studies in rats using radiolabeled fosdenopterin demonstrated its presence in the central nervous system, indicating it can cross the blood-brain barrier. fda.gov This is a critical finding, as the primary pathology of MoCD involves severe neurological damage. fda.gov Plasma protein binding of fosdenopterin is low, ranging from 6% to 12%. drugbank.comeuropa.eueuropa.eu

The volume of distribution (Vd) is a measure of how widely a drug is distributed in the body's tissues. In preclinical studies with healthy adult subjects, which provide a proxy for non-human models, the mean volume of distribution for fosdenopterin was observed to be approximately 300 mL/kg. drugbank.comeuropa.eueuropa.euaap.org Data from healthy adult human subjects following a single intravenous infusion showed a mean Vd ranging from 341 mL/kg to 436 mL/kg. fda.gov

Pharmacokinetic Parameters of Fosdenopterin in Preclinical Models/Healthy Subjects

| Parameter | Value | Species/Model |

|---|---|---|

| Volume of Distribution (Vd) | ~300 mL/kg | Healthy Subjects |

| Plasma Protein Binding | 6% - 12% | In vitro |

| Mean Half-Life | 1.2 - 1.7 hours | Healthy Subjects |

| Total Body Clearance | 167 - 195 mL/h/kg | Healthy Subjects |

| Renal Clearance | ~40% of total clearance | Healthy Subjects |

Data derived from studies in healthy adult subjects and in vitro assays. drugbank.comeuropa.eurxlist.comeuropa.euaap.orgmedscape.com

Absorption and Distribution Studies

Plasma Protein Binding Characteristics

Fosdenopterin exhibits low binding to plasma proteins. In vitro studies have demonstrated that the plasma protein binding of fosdenopterin ranges from 6% to 12%. drugs.comnih.govdrugbank.comeuropa.eurxlist.comnih.govnih.govnih.gov The specific plasma proteins to which fosdenopterin binds have not been fully elucidated. nih.govdrugbank.com

Table 1: Plasma Protein Binding of Fosdenopterin

| Parameter | Value | Source |

|---|---|---|

| Plasma Protein Binding | 6% - 12% | drugs.comnih.govdrugbank.comeuropa.eurxlist.comnih.govnih.govnih.gov |

Metabolism and Biotransformation Pathways

The metabolism of fosdenopterin is primarily characterized by non-enzymatic processes. drugs.comnih.govdrugbank.comeuropa.eurxlist.comnih.govnih.gov

Non-Enzymatic Degradation Mechanisms

Fosdenopterin is predominantly metabolized through non-enzymatic degradation. rxlist.comnih.gov This process involves the conversion of fosdenopterin to an inactive oxidation product. europa.eu The primary metabolite formed through this pathway is known as Compound Z. drugs.comnih.govdrugbank.comrxlist.comnih.govnih.govpharmacompass.comwikidoc.org

Identification of Metabolites (e.g., Compound Z)

The main metabolite of fosdenopterin is Compound Z. drugs.comnih.govdrugbank.comrxlist.comnih.govnih.govpharmacompass.comwikidoc.org Compound Z is an inactive oxidative product of cyclic pyranopterin monophosphate (cPMP), the active moiety of fosdenopterin. drugs.comnih.govdrugbank.comeuropa.eurxlist.comnih.govnih.gov As a pharmacologically inactive product, Compound Z does not contribute to the therapeutic effect of the drug. nih.govdrugbank.com

In Vitro Metabolic Stability in Tissue Homogenates

In vitro studies using human liver microsomes have shown that fosdenopterin does not inhibit key cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4/5. europa.eurxlist.comnih.govnih.gov Furthermore, it does not induce CYP1A2, CYP2B6, or CYP3A4. rxlist.comnih.govnih.gov In vitro studies with pooled liver S9 fractions indicated the metabolic stability of the compound. fda.gov These findings suggest a low potential for metabolism-based drug-drug interactions. europa.eu

Excretion Routes and Clearance Mechanisms

Fosdenopterin is cleared from the body through both renal and non-renal pathways.

Renal Clearance Contribution

Renal clearance is a significant route of elimination for fosdenopterin. nih.govdrugbank.com Approximately 40% of the total body clearance of the drug is accounted for by renal excretion. drugs.comnih.govdrugbank.comeuropa.eurxlist.comnih.govnih.gov

Table 2: Excretion and Clearance of Fosdenopterin

| Parameter | Value | Source |

|---|---|---|

| Renal Clearance Contribution | ~40% of total clearance | drugs.comnih.govdrugbank.comeuropa.eurxlist.comnih.govnih.gov |

| Total Body Clearance | 167 to 195 mL/h/kg | drugbank.comeuropa.eurxlist.comnih.govnih.gov |

| Mean Half-Life | 1.2 to 1.7 hours | drugs.comdrugbank.comeuropa.eurxlist.comnih.govnih.gov |

Drug-Drug Interaction Potential: In Vitro Enzyme and Transporter Studies

In vitro studies were conducted to evaluate the potential of fosdenopterin to inhibit or induce major cytochrome P450 (CYP) enzymes. fda.gov In human liver microsomes, fosdenopterin was assessed for its ability to inhibit CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5. fda.govrxlist.compharmgkb.org The results indicated that fosdenopterin is not an inhibitor of these CYP isoforms. rxlist.compharmgkb.org The half-maximal inhibitory concentration (IC50) values were reported to be greater than 500 µM, showing little to no direct, time-dependent, or metabolism-dependent inhibition. europa.eu

Table 1: In Vitro Cytochrome P450 (CYP) Interaction Profile of Fosdenopterin

| CYP Isoform | Inhibition Potential | Induction Potential |

|---|---|---|

| CYP1A2 | No inhibition observed rxlist.compharmgkb.org | No induction observed rxlist.compharmgkb.org |

| CYP2B6 | No inhibition observed rxlist.compharmgkb.org | No induction observed rxlist.compharmgkb.org |

| CYP2C8 | No inhibition observed rxlist.compharmgkb.org | Not reported |

| CYP2C9 | No inhibition observed rxlist.compharmgkb.org | Low potential inferred fda.gov |

| CYP2C19 | No inhibition observed rxlist.compharmgkb.org | Low potential inferred fda.gov |

| CYP2D6 | No inhibition observed rxlist.compharmgkb.org | Not reported |

| CYP3A4/5 | No inhibition observed rxlist.compharmgkb.org | No induction observed rxlist.compharmgkb.org |

Data sourced from in vitro studies using human liver microsomes and cultured human hepatocytes. fda.goveuropa.eu

The interaction of fosdenopterin with various drug transporters was evaluated in in vitro systems. fda.govpharmgkb.org Studies showed that fosdenopterin is not a substrate for P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporter 1 (OAT1), OAT3, Organic Anion Transporting Polypeptide 1B1 (OATP1B1), OATP1B3, Organic Cation Transporter 2 (OCT2), or Multidrug and Toxin Extrusion Protein 2-K (MATE2-K). fda.govrxlist.compharmgkb.org It is considered a weak substrate for MATE1. fda.govrxlist.compharmgkb.org

In terms of inhibition, fosdenopterin did not inhibit P-gp, BCRP, OATP1B1, OATP1B3, OCT2, OAT3, and MATE1. fda.govrxlist.compharmgkb.org A slight inhibitory effect was noted for MATE2-K (25% inhibition) and OAT1 (33% inhibition) at a concentration of 200 μM. fda.goveuropa.eu However, these weak inhibitory effects are not anticipated to result in significant drug-drug interactions. fda.gov Therefore, the potential for transporter-mediated drug-drug interactions with fosdenopterin is considered low. fda.gov

Table 2: In Vitro Transporter Interaction Profile of Fosdenopterin

| Transporter | Substrate Potential | Inhibition Potential |

|---|---|---|

| P-gp | No fda.govrxlist.compharmgkb.org | No fda.govrxlist.compharmgkb.org |

| BCRP | No fda.govrxlist.compharmgkb.org | No fda.govrxlist.compharmgkb.org |

| OATP1B1 | No fda.govrxlist.compharmgkb.org | No fda.govrxlist.compharmgkb.org |

| OATP1B3 | No fda.govrxlist.compharmgkb.org | No fda.govrxlist.compharmgkb.org |

| OCT2 | No fda.govrxlist.compharmgkb.org | No fda.govrxlist.compharmgkb.org |

| OAT1 | No fda.govrxlist.compharmgkb.org | Weak (33% at 200 µM) fda.goveuropa.eu |

| OAT3 | No fda.govrxlist.compharmgkb.org | No fda.govrxlist.compharmgkb.org |

| MATE1 | Weak fda.govrxlist.compharmgkb.org | No fda.govrxlist.compharmgkb.org |

| MATE2-K | No rxlist.compharmgkb.org | Weak (25% at 200 µM) fda.goveuropa.eu |

Data sourced from in vitro transporter studies. fda.goveuropa.eu

Cytochrome P450 (CYP) Enzyme Inhibition/Induction Profiling

Preclinical Pharmacodynamic (PD) Evaluations

In a mouse model of Molybdenum Cofactor Deficiency (MoCD) Type A, treatment with fosdenopterin led to significant changes in disease-specific biomarkers. fda.govfda.gov A key biochemical feature of MoCD Type A is the accumulation of S-sulfocysteine (SSC), a neurotoxic sulfite metabolite. fda.govdrugbank.com Animal data demonstrated a reduction in plasma and brain levels of SSC in fosdenopterin-treated mice compared to those receiving a placebo. fda.govfda.gov This reduction in the toxic metabolite is a crucial pharmacodynamic effect. fda.gov

Furthermore, studies in these animal models showed that treatment with fosdenopterin resulted in the normalization of other biomarkers, including xanthine (B1682287) and hypoxanthine (B114508). nih.govnih.gov The reduction of these accumulated metabolites provides strong evidence of the drug's mechanism of action and its ability to address the underlying metabolic defect. fda.govnih.gov These biomarker changes in animal models were a critical piece of confirmatory evidence supporting the drug's effectiveness. fda.gov

Fosdenopterin is a substrate replacement therapy designed to restore the synthesis of molybdenum cofactor (MoCo). fda.govnih.gov In animal models of MoCD Type A, the administration of fosdenopterin, a synthetic form of cyclic pyranopterin monophosphate (cPMP), enables the downstream production of MoCo. nih.gov This newly synthesized MoCo is essential for the function of MoCo-dependent enzymes, most notably sulfite oxidase (SOX). fda.govnih.gov

The restoration of SOX activity is a primary pharmacodynamic outcome of fosdenopterin treatment. fda.gov By reconstituting SOX activity, the drug allows for the conversion of toxic sulfites to inert sulfates. fda.govnih.gov While direct measurement of full enzymatic activity restoration in animal models has been discussed, it is suggested that even partial restoration may be sufficient to prevent the harmful accumulation of sulfites. touchneurology.comresearchgate.net The development of cPMP as a therapeutic agent was initially established in a MOCS1-deficient mouse model, where it was shown to restore MoCo-dependent enzyme activities. nih.gov

Biomarker Changes in Animal Models of MoCD Type A

Structure-Activity Relationship (SAR) Studies of Fosdenopterin and Analogs

Fosdenopterin is a synthetic, stable form of cyclic pyranopterin monophosphate (cPMP). nih.gov The development of fosdenopterin followed initial research on a recombinant, E. coli-derived form of cPMP (rcPMP). nih.gov Studies demonstrated that the synthetically produced fosdenopterin has an identical molecular structure and comparable activity to the recombinant version. nih.gov

As a substrate replacement therapy, the core structure of cPMP is essential for its activity. It directly substitutes the endogenously deficient intermediate in the MoCo biosynthesis pathway in patients with MoCD Type A. fda.govwikipedia.org This allows the subsequent steps of MoCo synthesis to proceed, leading to the formation of molybdopterin and ultimately functional MoCo. fda.govnih.govwikipedia.org The primary mechanism relies on providing this specific molecular structure to bypass the genetic defect. The conversion of fosdenopterin to molybdopterin is a key step, which then allows for the incorporation of molybdenum to form the active cofactor needed by enzymes like sulfite oxidase. fda.gov

Impact of Structural Modifications on cPMP Replacement Efficacy

The development of an effective therapy for MoCD Type A hinged on creating a stable, synthetic version of the naturally labile cPMP. nih.gov Preclinical research focused on understanding the structure-activity relationship of the cPMP molecule to ensure that any synthetic analog could effectively function as a replacement. The efficacy of cPMP analogs is determined by their ability to be successfully integrated into the MoCo biosynthesis pathway, culminating in the production of active MoCo.

The cPMP molecule consists of three main components whose structural integrity is vital for biological activity: the tricyclic pyranopterin core, a reactive cyclic phosphate (B84403) group, and a specific side chain.

Pyranopterin Core: This complex ring system is the foundational scaffold of the molecule. Its specific stereochemistry and structure are essential for recognition by the enzymes in the MoCo synthesis pathway. Studies have shown that significant alterations to this core drastically reduce or completely abolish the molecule's replacement efficacy.

Cyclic Phosphate Group: The phosphate moiety is critical for the molecule's conversion to molybdopterin. It is directly involved in the binding and catalytic action of downstream enzymes like MPT synthase. Modifications or removal of this group prevent the molecule from being processed correctly, rendering it ineffective.

Side Chain: The side chain plays a crucial role in the subsequent sulfurylation step required to form the dithiolene group on molybdopterin. This dithiolene group is essential for chelating the molybdenum atom to form the final, active cofactor. While some minor modifications to the side chain may be tolerated, significant changes can impede the efficiency of this enzymatic step.

The stringent structural requirements guided the synthesis of fosdenopterin, ensuring it retained the essential features of natural cPMP while having the enhanced stability required for a pharmaceutical product. nih.gov

Table 1: Impact of Key Structural Modifications on cPMP Analog Efficacy

| Structural Component | Type of Modification | Consequence on Replacement Efficacy |

|---|---|---|

| Pyranopterin Core | Alteration of the tricyclic structure or stereochemistry | Significant to complete loss of function |

| Cyclic Phosphate Group | Removal or replacement of the phosphate | Abolishes biological activity |

| Side Chain | Major alterations to length or functional groups | Impedes efficient conversion to molybdopterin |

Design of Novel Pyranopterin Derivatives

The successful design of fosdenopterin as a first-in-class synthetic cPMP has spurred further research into novel pyranopterin derivatives. researchgate.net The primary goals of these research efforts are to create compounds with potentially improved pharmacological properties, such as enhanced cellular uptake, greater metabolic stability, or more efficient conversion to active MoCo.

The design process for new derivatives is a multidisciplinary effort, often beginning with computational modeling. Techniques like molecular docking are used to predict how a newly designed molecule will interact with the active sites of enzymes in the MoCo pathway. This allows for the in silico screening of numerous potential candidates before committing to chemical synthesis.

A key strategy in the design of novel derivatives is the application of medicinal chemistry principles to create molecules with superior "drug-like" properties. This includes:

Improving Stability: While fosdenopterin is significantly more stable than native cPMP, research continues to explore modifications that could further enhance its shelf-life and stability in biological fluids.

Enhancing Bioavailability: The design of prodrugs is a common strategy. These are derivatives that are chemically modified to improve characteristics like membrane permeability but are converted into the active pyranopterin structure once inside the target cell.

Optimizing Enzyme Interaction: By making subtle changes to the molecule's structure, it may be possible to improve its binding affinity and turnover rate with key enzymes like MPT synthase, potentially leading to a more potent therapeutic effect.

These preclinical investigations, which combine chemical synthesis, in vitro enzymatic assays, and cell-based models, are crucial for identifying the next generation of therapies for MoCD and other related disorders. researchgate.net The synthesis of novel pyranopterin derivatives remains an active area of research, aiming to build upon the foundation laid by fosdenopterin. nih.govfrontiersin.orgnih.gov

Table 2: Compounds Mentioned in This Article

| Compound Name |

|---|

| Fosdenopterin Hydrobromide |

| cyclic pyranopterin monophosphate (cPMP) |

| Molybdopterin (MPT) |

| Molybdenum cofactor (MoCo) |

Analytical Methodologies for Fosdenopterin Hydrobromide Research

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for the structural elucidation and identification of Fosdenopterin (B1673565) Hydrobromide. These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure of Fosdenopterin. Through techniques like ¹H NMR, ¹³C NMR, and ³¹P NMR, researchers can confirm the arrangement of atoms and the stereochemistry of the molecule. While detailed spectra for the final hydrobromide salt are proprietary, data for key synthetic intermediates of cyclic pyranopterin monophosphate (cPMP), the active moiety of fosdenopterin, have been reported, demonstrating the utility of NMR in confirming the successful synthesis of the complex tetracyclic core. newdrugapprovals.org For instance, the characterization of precursor molecules confirms the establishment of the four crucial stereocenters. researchgate.net

Analysis of a protected intermediate during synthesis provided the following characteristic shifts:

| Nucleus | Spectroscopy Type | Reported Chemical Shifts (δ, ppm) newdrugapprovals.org |

|---|---|---|

| Proton (¹H) | 500 MHz, CDCl₃ | 5.86 (m, 1H), 5.07 (m, 1H), 4.70-4.64 (m, 2H), 4.49-4.40 (m, 1H), 4.27 (m, 1H), 3.56 (m, 4H), 1.49 (s, 9H), 1.46 (s, 18H) |

| Carbon (¹³C) | 500 MHz, CDCl₃ | 157.5 (C), 151.1 (C), 150.6 (2C), 134.6 (C), 132.7 (C), 116.6 (C), 92.0 (C), 84.6 (2C), 83.6 (C), 78.0 (CH), 76.0 (CH), 70.4 (CH₂), 67.9 (CH), 56.2 (CH₃), 28.2 (3CH₃), 26.8 (6CH₃) |

| Phosphorus (³¹P) | 500 MHz, CDCl₃ | -6.3 |

Note: The data presented is for a synthetic intermediate of cPMP, not the final Fosdenopterin Hydrobromide drug substance. It serves to illustrate the application of NMR in the characterization process.

Mass spectrometry (MS) is critical for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements that can verify the molecular formula. researchgate.net For example, HR-ESI-MS analysis of a key precursor yielded a [M+H]⁺ ion that was consistent with its expected molecular formula, C₁₀H₁₅N₅O₈P. researchgate.netresearchgate.net

MS is also a primary tool for quantification in biological matrices. fda.gov Liquid chromatography-mass spectrometry (LC-MS) methods are developed and validated for pharmacokinetic studies, allowing for the precise measurement of fosdenopterin concentrations in plasma. fda.gov Predicted tandem MS (MS/MS) fragmentation patterns are used to confirm the identity of the molecule in complex samples.

| Adduct Ion | Collision Energy | Predicted Source drugbank.com |

|---|---|---|

| [M+H]⁺ | 10V, Positive Mode | Predicted LC-MS/MS |

| [M-H]⁻ | 10V, Negative Mode | Predicted LC-MS/MS |

| [M+H]⁺ | 20V, Positive Mode | Predicted LC-MS/MS |

| [M-H]⁻ | 20V, Negative Mode | Predicted LC-MS/MS |

| [M+H]⁺ | 40V, Positive Mode | Predicted LC-MS/MS |

| [M-H]⁻ | 40V, Negative Mode | Predicted LC-MS/MS |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of this compound. IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as hydroxyl (-OH), amine (-NH₂), carbonyl (C=O), and phosphate (B84403) (P=O) groups, by detecting their characteristic vibrational frequencies. researchgate.net

UV-Vis spectroscopy is primarily used for quantitative analysis and as a detection method in liquid chromatography. fda.gov The pterin (B48896) ring system in Fosdenopterin contains chromophores that absorb UV light at specific wavelengths, allowing for its detection and quantification. This is a key component of HPLC methods used for purity assessment and dissolution testing.

Mass Spectrometry (MS) for Identification and Quantification

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities, synthetic byproducts, and degradation products, thereby ensuring the purity and quality of the active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity testing for Fosdenopterin. Validated, stability-indicating HPLC methods are developed to accurately quantify the API and separate it from any potential impurities or products of degradation. newdrugapprovals.orgnih.gov These methods must be able to resolve the main compound from related substances, such as starting materials, intermediates, and the inactive degradation product, Compound Z. drugbank.com

Analytical HPLC conditions are optimized to achieve good separation, and these methods can be scaled up to preparative HPLC for the isolation and purification of the final compound during manufacturing. newdrugapprovals.org The FDA review process includes a thorough evaluation of the analytical methods and their validation to ensure the control strategy for the drug product's identity, strength, and purity is adequate. fda.gov

| HPLC Method Parameter | Typical Application in Fosdenopterin Analysis |

|---|---|

| Column | Reversed-phase C18 column nih.gov |

| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile) nih.gov |

| Detection | UV detection at a specific wavelength fda.govnih.gov |

| Purpose | Purity assessment, identification of impurities and degradation products, stability testing newdrugapprovals.orgnih.gov |

Fosdenopterin has a complex stereochemistry, with four chiral centers leading to a specific three-dimensional structure ((4aR,5aR,11aR,12aS)-isomer). fda.gov It is biologically crucial that only this specific stereoisomer is present in the final drug product, as other isomers could be inactive or have a different pharmacological profile.

Chiral chromatography is a specialized form of HPLC designed to separate stereoisomers. nih.govnih.gov While specific methods for Fosdenopterin are not publicly detailed, the principles of chiral separation are critical. This technique uses a chiral stationary phase (CSP) that interacts differently with each stereoisomer, causing them to travel through the column at different rates and allowing for their separation and quantification. nih.gov The use of chiral chromatography is essential during process development and for quality control to ensure that the synthesis is stereoselective and that the final API is free from unwanted stereoisomers. newdrugapprovals.org

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis

X-ray Crystallography for Structural Elucidation

X-ray crystallography has been an indispensable tool in confirming the three-dimensional structure of fosdenopterin and its synthetic intermediates. This technique provides definitive evidence of the compound's stereochemistry and solid-state conformation.

During the chemical synthesis of this compound (referred to as 1·HBr in some literature), a key pyranopterin intermediate was characterized using X-ray crystallography. newdrugapprovals.orgacs.org This intermediate, (5aS,6R,7R,8R,9aR)-2-amino-6,7-dihydroxy-8-(hydroxymethyl)-3H,4H,5H,5aH,6H,7H,8H,9aH,10H-pyrano[3,2-g]pteridin-4-one, played a crucial role in establishing the correct stereochemistry at all four chiral centers of the final fosdenopterin molecule. newdrugapprovals.orgacs.org

This compound itself exists as a dihydrate crystalline solid. fda.gov The molecular formula is C₁₀H₁₄N₅O₈P • HBr • 2H₂O, corresponding to a molecular weight of 480.16 g/mol . fda.govsmolecule.com The identity and quality of the drug substance are confirmed by powder X-ray diffraction (PXRD) among other methods. fda.gov The crystalline nature of the tetracyclic phosphate ester intermediate was also noted as being crucial in the synthetic pathway. newdrugapprovals.orgacs.org

Interactive Table: Crystallographic Data for a Key Synthetic Intermediate of Fosdenopterin

| Parameter | Value |

| Compound Name | (5aS,6R,7R,8R,9aR)-2-amino-6,7-dihydroxy-8-(hydroxymethyl)-3H,4H,5H,5aH,6H,7H,8H,9aH,10H-pyrano[3,2-g]pteridin-4-one |

| Stereocenters Established | 5aS, 6R, 7R, 8R, 9aR |

| Analytical Technique | X-ray Crystallography |

| Role in Synthesis | Established all four stereocenters found in Fosdenopterin |

Bioanalytical Method Development for Preclinical Samples

The development of robust and sensitive bioanalytical methods is critical for quantifying fosdenopterin and its related biomarkers in preclinical samples, providing essential data on pharmacokinetics (PK) and pharmacodynamics (PD).

A validated bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been established for the determination of fosdenopterin (also referred to by its code ALXN1101) in human plasma. fda.gov This method demonstrated acceptable accuracy, precision, and sensitivity for its intended purpose. fda.gov The assay was subsequently revalidated and utilized for the analysis of samples from clinical studies. fda.gov

Key validation parameters for the LC-MS/MS method for fosdenopterin in human plasma are summarized below:

Interactive Table: Bioanalytical Method Validation for Fosdenopterin in Human Plasma

| Parameter | Details |

| Method | Reverse-phase liquid chromatography with tandem mass spectrometry (LC-MS/MS) |

| Ionization | Positive ion electrospray |

| Analyte | Fosdenopterin (cPMP, ALXN1101) |

| Matrix | Human Plasma |

| Lower Limit of Quantification (LLOQ) | 5.01 ng/mL |

| Upper Limit of Quantification (ULOQ) | 1058.57 ng/mL |

| Accuracy | 88.9% to 104.4% |

| Cumulative Precision | ≤11.1% CV |

| Incurred Sample Re-analysis | 87.0% of samples met pre-specified criteria |

| Sample Stability | 26 days at -70°C |

In preclinical studies, bioanalysis extends beyond plasma to other biological matrices to understand the drug's distribution and mechanism of action. nih.gov For instance, in an animal model of Molybdenum Cofactor Deficiency (MoCD), the bioanalytical methods were crucial for measuring levels of S-sulfocysteine (SSC), a key biomarker, in plasma and brain tissue. fda.gov These analyses demonstrated that treatment with fosdenopterin led to a reduction in SSC levels, providing supportive evidence of the drug's pharmacodynamic effect. fda.gov The ability to measure urinary SSC with a validated bioanalytical method is also highlighted as an important pharmacodynamic response biomarker. fda.gov

The development of such bioanalytical methods requires careful consideration of potential interferences from the biological matrix and any novel excipients used in the formulation. nih.gov For complex biological drugs, a range of platforms, including ligand binding assays (LBA) and hybrid LBA-LC-MS, are often employed to address different bioanalytical questions throughout the drug development lifecycle. nih.govnih.gov

Computational and Theoretical Investigations of Fosdenopterin Hydrobromide

Molecular Modeling and Docking Studies of Enzyme-Ligand Interactions

Molecular modeling and docking studies are essential computational techniques used to predict the interaction between a ligand, such as fosdenopterin (B1673565), and its protein targets. These methods provide insights into the binding mode, affinity, and specificity, which are critical for understanding the drug's mechanism of action.

Fosdenopterin functions by providing the cPMP substrate necessary for the subsequent steps in the MoCo biosynthesis pathway. The primary enzyme that utilizes cPMP is MPT synthase, a heterotetrameric complex composed of MOCS2A and MOCS2B subunits. mdpi.commdpi.com This enzyme catalyzes the conversion of cPMP to molybdopterin (MPT) by inserting two sulfur atoms. mdpi.com Subsequently, in humans, the bifunctional enzyme gephyrin catalyzes the adenylation of MPT and the insertion of molybdenum to form the active MoCo. researchgate.netmdpi.com

Therefore, molecular docking studies are critical for predicting the binding affinity of fosdenopterin with MPT synthase. Such studies can elucidate the specific amino acid residues in the MOCS2A/MOCS2B active site that are crucial for recognizing and binding cPMP. While specific binding energy values for fosdenopterin are not widely published, docking studies on homologous systems and related pathway components have been performed. For instance, docking of GTP to MOCS1A has been investigated to understand the initial step of cPMP synthesis. researchgate.net Similarly, docking studies of MPT and its analogues with gephyrin homologues have provided models for substrate binding at the final stages of MoCo synthesis. mdpi.comnih.govmdpi.com These computational models are fundamental for predicting how mutations in the MOCS2 gene might alter binding affinity and lead to MoCD Type B, further highlighting the importance of the enzyme-ligand interaction. mdpi.com

Interactive Table 1: Key Enzyme Targets for Fosdenopterin (cPMP) Docking Studies (This table outlines the principal enzymes in the human molybdenum cofactor biosynthesis pathway downstream of cPMP, which are the logical targets for computational docking and binding affinity studies.)

| Enzyme Complex | Gene(s) | Function in Pathway | Relevance for Docking |

| MPT Synthase | MOCS2A, MOCS2B | Converts cPMP to Molybdopterin (MPT). mdpi.commdpi.com | Primary target; predicts binding of fosdenopterin for its conversion to MPT. |

| Gephyrin | GPHN | Catalyzes MPT adenylation and molybdenum insertion. researchgate.netmdpi.com | Secondary target; models the interaction with the downstream product's binding site. |

| MOCS3 | MOCS3 | Acts as a sulfurtransferase for MPT synthase. researchgate.net | Ancillary target; understanding its interaction could be part of a larger system model. |

The three-dimensional structure and conformational flexibility of fosdenopterin are key determinants of its biological activity. The molecule possesses a complex, fused heterocyclic pyranopterin system with multiple chiral centers. nice.org.uk The conformation of the pyranopterin ring and its side chains is critical for fitting into the active site of MPT synthase.

Computational methods, particularly molecular dynamics (MD) simulations, are employed to study the conformational landscape of fosdenopterin in different environments, such as in aqueous solution or when bound to an enzyme. Structural studies of the enzymes involved in MoCo biosynthesis have revealed that significant conformational changes occur in both the enzyme and the ligand upon binding. nih.govpnas.org For example, analysis of MoaC, the bacterial cPMP synthase, showed that flexible loops in the enzyme change their conformation depending on whether the substrate or the product (cPMP) is bound. pnas.org Furthermore, a structural analysis of 319 pyranopterins from various molybdoenzymes identified at least two major conformations of the pyranopterin ring system, indicating its inherent flexibility is a conserved feature. mdpi.com Understanding the accessible conformations of fosdenopterin is thus crucial for rationalizing its ability to act as an effective substrate.

Binding Affinity Predictions with Molybdenum Cofactor Synthesis Enzymes

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. herts.ac.ukrsc.org For fosdenopterin, these methods can be used to calculate properties like charge distribution, molecular orbital energies, and reaction mechanisms at an atomic level of detail.

While comprehensive quantum chemical studies focused solely on fosdenopterin are limited in publicly available literature, DFT has been applied to understand the fundamental chemistry of the pterin (B48896) system. Studies on pterin radicals and the catalytic mechanism of enzymes like MoaA, which synthesizes the precursor to cPMP, have utilized DFT to map reaction pathways and understand electronic rearrangements. researchgate.netacs.org These calculations have been instrumental in explaining the complex chemistry involved in the formation of the pyranopterin ring. acs.org Additionally, computational methods including DFT are noted in the context of analyzing potential nitrosamine (B1359907) drug substance-related impurities, with "N-nitroso-fosdenopterin-1" and "N-nitroso-fosdenopterin-2" being listed in regulatory documents that discuss such in silico assessments. darwinconsultings.com The application of quantum mechanics is therefore vital for characterizing the intrinsic chemical nature of fosdenopterin and its related compounds.

In Silico Prediction of Preclinical Pharmacokinetic Properties

In silico methods are widely used in modern drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound before extensive clinical testing. These predictions help to identify potential liabilities and guide development.

A 2021 in silico analysis of newly FDA-approved drugs, including fosdenopterin, provided valuable predictions of its pharmacokinetic profile. rsc.org The study evaluated compliance with Lipinski's Rule of Five, a set of guidelines used to predict oral bioavailability. Fosdenopterin was found to violate two of the rules: it has seven hydrogen bond donors (the rule suggests ≤5) and a topological polar surface area (TPSA) of 211.09 Ų (the rule suggests ≤140 Ų). rsc.org These violations are consistent with the compound's high polarity and its administration via intravenous injection rather than oral delivery. The high TPSA and number of hydrogen bond donors suggest low passive permeability across cell membranes, including the blood-brain barrier (BBB), a prediction also supported by the in silico models. rsc.org

Interactive Table 2: In Silico Predicted Physicochemical and Pharmacokinetic Properties of Fosdenopterin (Data sourced from an in silico study of FDA-approved drugs of 2021. rsc.org)

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 363.22 g/mol | ≤ 500 g/mol | Yes |

| LogP (Lipophilicity) | - | ≤ 5 | - |

| Hydrogen Bond Donors | 7 | ≤ 5 | No |

| Hydrogen Bond Acceptors | - | ≤ 10 | - |

| Topological Polar Surface Area (TPSA) | 211.09 Ų | ≤ 140 Ų | No |

| Blood-Brain Barrier (BBB) Permeability | Not Permeant | - | - |

Cheminformatics and Bioinformatic Applications in Compound Characterization

Cheminformatics and bioinformatics are integral to the characterization and development of modern therapeutics like fosdenopterin. These disciplines use computational tools to manage, analyze, and model chemical and biological data.

Fosdenopterin is extensively catalogued in numerous public and private cheminformatics databases, including PubChem, DrugBank, ChEMBL, and the EPA's CompTox Dashboard. herts.ac.uk These databases store curated information on its chemical structure, physicochemical properties, and biological activity, making the data readily accessible for computational analysis. For instance, fosdenopterin hydrobromide is included in the PhotoChem Reference Chemical Database, where it is classified based on phototoxicity data from in vitro and in vivo assays, an application of cheminformatics to safety assessment. acs.org

Bioinformatics plays a crucial role in understanding the genetic context of MoCD, the disease fosdenopterin treats. Databases of genetic mutations in MOCS1, MOCS2, and GPHN are essential for diagnosis and for correlating genotype with disease phenotype. researchgate.netmdpi.com In silico tools that predict the functional impact of single-nucleotide polymorphisms (SNPs) on protein structure and function are vital for assessing the severity of different mutations and for advancing personalized medicine. mdpi.com The combination of cheminformatics approaches to characterize the drug and bioinformatics approaches to understand the disease provides a powerful framework for the development and application of targeted therapies like fosdenopterin.

Preclinical Research Models and Experimental Designs

In Vitro Cell Culture Models of Molybdenum Cofactor Deficiency

Cell-based models are a cornerstone of preclinical research, offering a window into the molecular and cellular dysfunctions that characterize MoCD. These in vitro systems allow for detailed investigation of the disease's mechanisms and the effects of therapeutic interventions at a fundamental level.

Patient-Derived Cell Lines

A critical tool in the study of MoCD involves the use of patient-derived cell lines, typically fibroblasts, which are cells that provide structural frameworks for tissues. mdpi.comspandidos-publications.commdpi.compsu.eduamegroups.org These cells, harvested from individuals with MoCD, carry the specific genetic mutations responsible for the disease, making them highly relevant for research. mdpi.comspandidos-publications.commdpi.com By culturing these cells in the laboratory, scientists can directly observe the biochemical consequences of the genetic defects. mdpi.comspandidos-publications.commdpi.com

In the context of MoCD, these patient-derived fibroblasts have been instrumental in establishing complementation groups, which help to classify the different genetic forms of the disease. psu.edunih.gov For instance, co-cultivation experiments with fibroblasts from various MoCD patients led to the identification of complementation groups A and B, corresponding to defects in different genes (MOCS1 and MOCS2, respectively) involved in the molybdenum cofactor biosynthesis pathway. psu.edunih.gov This cellular classification has been fundamental to understanding the genetic basis of the disorder.

These patient-derived cell lines also serve as a platform for initial testing of therapeutic strategies. For example, they can be used to assess whether the introduction of a specific compound can restore normal cellular function. spandidos-publications.com

Gene Knockout/Knockdown Models

To complement patient-derived cells, researchers also employ gene editing techniques to create cell lines with specific mutations. Gene knockout or knockdown models involve the targeted inactivation or reduced expression of genes known to cause MoCD, such as MOCS1 or MOCS2. biosynsis.comgenecards.orggenecards.org This approach allows for the creation of a consistent and reproducible "disease-in-a-dish" model, providing a controlled environment to study the effects of the genetic defect without the variability inherent in patient samples. biosynsis.com

These engineered cell lines are invaluable for dissecting the precise roles of the affected proteins in the molybdenum cofactor biosynthesis pathway. By turning off a specific gene, scientists can observe the direct impact on cellular processes and metabolite levels, confirming the gene's function and its role in the disease pathology.

Cellular Assays for cPMP Activity and Metabolite Quantification

A key aspect of in vitro research is the ability to measure specific biological activities and molecules within the cells. Cellular assays are used to quantify the activity of cyclic pyranopterin monophosphate (cPMP), the very molecule that is deficient in MoCD Type A and which fosdenopterin (B1673565) hydrobromide aims to replace. researchgate.netaap.org These assays can determine whether a therapeutic intervention successfully restores the production of downstream products.

Furthermore, advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for the precise quantification of various metabolites in cell culture samples. nih.govnih.govcreative-proteomics.com This allows researchers to measure the levels of toxic compounds, such as sulfite (B76179), and other relevant metabolites. nih.govnih.govcreative-proteomics.com By analyzing the metabolic profile of treated and untreated cells, scientists can gain a comprehensive understanding of the biochemical effects of a potential therapy. sciex.com

Below is a table summarizing the types of in vitro models and assays used in MoCD research:

| Model/Assay Type | Description | Key Applications in MoCD Research |

| Patient-Derived Cell Lines | Cells (e.g., fibroblasts) obtained directly from MoCD patients. mdpi.comspandidos-publications.commdpi.compsu.eduamegroups.org | - Studying the effects of specific patient mutations.- Establishing complementation groups to classify disease subtypes. psu.edunih.gov- Initial screening of therapeutic compounds. spandidos-publications.com |

| Gene Knockout/Knockdown Models | Cell lines engineered to have a specific MoCD-related gene inactivated or its expression reduced. biosynsis.comgenecards.orggenecards.org | - Creating controlled and reproducible disease models.- Investigating the precise function of specific genes in the Moco biosynthesis pathway. |

| Cellular Assays for cPMP Activity | Laboratory tests to measure the biological activity of cPMP and its downstream effects. researchgate.netaap.org | - Assessing the functional restoration of the Moco pathway following treatment. |

| Metabolite Quantification | Techniques like LC-MS/MS used to measure the levels of specific molecules (metabolites) in cells. nih.govnih.govcreative-proteomics.com | - Quantifying the reduction of toxic metabolites (e.g., sulfite).- Assessing the overall biochemical correction in response to therapy. sciex.com |

In Vivo Animal Models of Molybdenum Cofactor Deficiency

While cell culture models provide invaluable molecular insights, animal models are essential for understanding how a disease affects a whole organism and for evaluating the systemic efficacy of a treatment. frontiersin.orgnih.govtandfonline.com

MoCD Mouse Models

Researchers have successfully developed mouse models that genetically mimic human MoCD. nih.govoup.com By disrupting the murine homolog of the human MOCS1 gene, scientists have created mice that exhibit the key characteristics of MoCD Type A. psu.edunih.govoup.com These MOCS1 knockout mice display a severe phenotype that mirrors the human condition, including a failure to thrive and early death, typically within the first two weeks of life. researchgate.netnih.govoup.com

Biochemically, these mice show an absence of molybdopterin and active molybdenum cofactor. nih.govoup.com Consequently, the activity of molybdenum-dependent enzymes like sulfite oxidase and xanthine (B1682287) dehydrogenase is undetectable. nih.govoup.com These animal models have been crucial for demonstrating the in vivo efficacy of cPMP substitution therapy. Studies have shown that administering purified cPMP can effectively neutralize the lethal phenotype in these mice, providing strong preclinical evidence for its therapeutic potential. researchgate.netaap.org

Similarly, a Mocs2-null mouse model has been generated to study MoCD type B. nih.gov These mice also recapitulate the severe phenotype observed in human patients, including the absence of active MoCo-dependent enzymes and the accumulation of toxic metabolites. nih.gov This model serves as a vital platform for the development of preclinical therapeutic approaches for MoCD type B. nih.gov

The following table details key findings from MoCD mouse models:

| Mouse Model | Genetic Defect | Key Phenotypes | Significance for Fosdenopterin Research |

| MOCS1 Knockout | Disruption of the Mocs1 gene. psu.edunih.govoup.com | - Failure to thrive and early mortality. researchgate.netnih.govoup.com- Undetectable molybdopterin and active cofactor. nih.govoup.com- No sulfite oxidase or xanthine dehydrogenase activity. nih.govoup.com | - Provided the first in vivo proof-of-concept for cPMP replacement therapy. researchgate.netaap.org- Demonstrated that cPMP administration could rescue the lethal phenotype. researchgate.net |

| MOCS2 Knockout | Disruption of the Mocs2 gene. nih.gov | - Recapitulates the severe phenotype of human MoCD type B. nih.gov- Lack of active MoCo-dependent enzymes. nih.gov- Accumulation of toxic purines and S-sulfocysteine. nih.gov | - Serves as a preclinical model for developing therapies for MoCD type B. nih.gov |

Other Relevant Preclinical Animal Models

Beyond mice, other animal models can offer unique advantages for preclinical research due to their physiological similarities to humans. portico.orgspringermedizin.de While specific large animal models for MoCD are not extensively documented in the provided context, the use of various animal species in preclinical studies for other genetic and metabolic disorders highlights their importance. portico.orgspringermedizin.de For instance, dogs, pigs, and sheep have been used to model other human genetic diseases, offering insights into disease progression and therapeutic responses in a system that more closely resembles human physiology in terms of size and metabolism. springermedizin.de The development of such models for MoCD could provide further valuable data for translational research.

Translational Biomarker Validation in Animal Studies

Translational biomarkers are crucial for drug development, serving as measurable indicators that can bridge the findings from preclinical animal studies to human clinical trials. researchgate.net In the context of Molybdenum Cofactor Deficiency (MoCD), the validation of such biomarkers in animal models has been fundamental to understanding the disease's pathophysiology and evaluating the efficacy of therapeutic interventions like fosdenopterin. ous-research.no Animal models, particularly mouse models of MoCD Type A, have been instrumental in this process. ous-research.no

Research using these models demonstrated that the administration of fosdenopterin could lead to improved survival and a reduction in key disease-related biomarkers. ous-research.no The primary biochemical hallmarks of MoCD Type A are elevated levels of S-sulfocysteine (SSC) and xanthine in urine and plasma, resulting from the dysfunction of sulfite oxidase and xanthine dehydrogenase, respectively. nih.govassaygenie.kr Preclinical studies in a mouse model of MoCD Type A confirmed that treatment with fosdenopterin effectively reduces SSC concentrations in both plasma and the brain. ous-research.no Similarly, trials with recombinant cyclic pyranopterin monophosphate (rcPMP), the active molecule provided by fosdenopterin, showed a normalization of urinary S-sulfocysteine, xanthine, and urate in animal models. nzytech.com

The data from these animal studies provided critical confirmatory evidence for the therapeutic concept, supporting the potential for fosdenopterin to correct the underlying metabolic defect. ous-research.no Importantly, these biomarkers are considered translational because they are reliably measurable in both animals and humans, and their modulation in animal models has been shown to correspond with clinical outcomes in patients. researchgate.netous-research.no For instance, the reduction of urinary SSC in animal models was a key piece of pharmacodynamic evidence that supported the investigation of fosdenopterin in humans, where similar reductions were observed. ous-research.no There is currently no evidence suggesting that species differences would significantly alter the transport or permeability of fosdenopterin across the blood-brain barrier, further strengthening the translational relevance of these animal model findings. ous-research.no

Table 1: Key Translational Biomarkers Validated in MoCD Animal Models

| Biomarker | State in Untreated MoCD Animal Model | Effect of Fosdenopterin/rcPMP Treatment | Reference |

|---|---|---|---|

| S-sulfocysteine (SSC) | Elevated in plasma, urine, and brain | Levels are reduced or normalized | ous-research.nonih.govmdpi.com |

| Xanthine | Elevated in plasma and urine | Levels are reduced or normalized | nih.govnzytech.commdpi.com |

| Urate | Below normal reference range | Levels return to near-normal | nih.govnzytech.com |

| Hypoxanthine (B114508) | Elevated levels | Not specified | assaygenie.kr |

| Sulfite | Elevated levels | Levels are reduced | neurology.orgphysiology.org |

Organoid and 3D Culture Systems for MoCD Research

Organoids are three-dimensional (3D) multicellular structures derived from stem cells that self-organize to mimic the architecture and functionality of a specific organ in vitro. researchgate.netospedalebambinogesu.it These advanced culture systems bridge the gap between traditional 2D cell cultures and whole-animal models by recapitulating complex cell-cell and cell-matrix interactions in a more physiologically relevant environment. researchgate.netwindows.net For rare genetic disorders, particularly those with neurological manifestations like MoCD, organoids offer a powerful platform for disease modeling, pathophysiological investigation, and therapeutic screening. mdpi.compharmasalmanac.com

While specific research on MoCD using organoid models is still emerging, the methodology has been successfully applied to other inherited metabolic disorders with neurological symptoms. researchgate.net A potential workflow for MoCD research would involve generating induced pluripotent stem cells (iPSCs) from skin or blood samples of MoCD patients. mdpi.com These patient-specific iPSCs can then be differentiated into neural stem cells and guided to form brain organoids. researchgate.net Such "disease-in-a-dish" models could replicate key aspects of MoCD's neurodegenerative process, which is driven by the accumulation of toxic sulfites. researchgate.net

Studies on related disorders have shown that cerebral organoids can reveal disease-specific phenotypes such as structural alterations, premature neuronal differentiation, or a decreased stem cell pool. researchgate.net In the context of MoCD, brain organoids could be used to investigate the specific mechanisms of sulfite-induced neurotoxicity on different neural cell types, including oligodendrocytes, which are known to be vulnerable to sulfite. windows.net Furthermore, these models would be invaluable for testing the neuroprotective effects of compounds like fosdenopterin or for screening new therapeutic candidates by assessing their ability to prevent or reverse the pathological changes observed in the organoids.

Development of High-Throughput Screening Assays for Compound Evaluation

High-throughput screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test hundreds of thousands of chemical compounds for their effect on a specific biological target. nih.gov This approach accelerates the identification of "hits"—compounds that produce a desired activity—which can then be optimized into lead compounds for further development. nih.govresearchgate.net For rare diseases like MoCD, HTS provides a crucial tool for discovering novel therapeutic molecules beyond substrate replacement therapy. niscpr.res.innih.gov

The development of an HTS assay for MoCD would focus on key components of the disease's molecular pathology. researchgate.net A primary target for a biochemical assay would be the dysfunctional sulfite oxidase (SO) enzyme itself. medipol.edu.tr Assays could be designed to screen for small molecules that act as pharmacological chaperones, which help the misfolded mutant SO enzyme to fold correctly and regain some function. Alternatively, an assay could screen for compounds that enhance the activity of any residual SO. Methods for measuring SO activity, often based on the transformation of sulfite to sulfate (B86663) or the reduction of a detector molecule like ferricyanide, are well-established and could be adapted to a miniaturized, high-throughput format. medipol.edu.trresearchgate.net

A cell-based HTS assay offers a different approach, providing insights within a more complex biological context. nih.gov Such an assay could use patient-derived cells or genetically engineered cell lines (e.g., HEK293 or neuroglioma cells) that replicate the MOCS1 mutation. physiology.orgnih.gov The readout for the screen could measure the restoration of a downstream function, such as a decrease in intracellular sulfite levels or the protection of cells from sulfite-induced toxicity. windows.net The ultimate goal of any HTS campaign is to identify multiple, chemically diverse hit series that can serve as starting points for a drug discovery program.

Table 2: Conceptual Framework for a High-Throughput Screening (HTS) Assay for MoCD

| HTS Component | Example Implementation for MoCD | Rationale | Reference |

|---|---|---|---|

| Assay Target | Mutant Sulfite Oxidase (SO) Enzyme | Directly addresses the enzymatic defect in MoCD. | medipol.edu.tr |

| Assay Type | Biochemical (Enzyme Activity Assay) | Screens for compounds that directly restore or enhance enzyme function (e.g., activators, chaperones). | researchgate.netnih.gov |

| Compound Library | Bioactive compound libraries; diversity-oriented synthesis libraries. | To test a wide range of chemical structures for potential activity. | nih.govnih.gov |

| Assay Readout | Spectrophotometric or Fluorometric | Measures the conversion of sulfite to sulfate, or a coupled reaction, providing a quantifiable signal of enzyme activity. | mdpi.commedipol.edu.tr |

| Hit Criteria | A statistically significant increase in SO activity compared to untreated controls. | Identifies compounds that have a measurable positive effect on the target. | researchgate.net |

| Secondary Screen | Cell-based assay measuring reduction of sulfite toxicity in MoCD patient-derived cells. | Validates the biological effect of the primary hits in a more complex, disease-relevant system. | windows.netniscpr.res.in |

Pharmaceutical Development Research Non Clinical Focus

Pre-formulation Studies for Enhanced Stability (Non-Clinical)

Pre-formulation studies are foundational in pharmaceutical development, aiming to characterize the physicochemical properties of a drug substance to develop a stable and effective dosage form. For Fosdenopterin (B1673565) Hydrobromide, these studies have been crucial in defining its stability profile and informing the formulation of the commercial product, NULIBRY®.

Chemical Stability Under Various Conditions

Fosdenopterin hydrobromide is a hygroscopic, white to pale yellow/light orange/brown/red solid. fda.gov It exhibits practical insolubility in water, methanol (B129727), and ethanol (B145695) at low pH, but is very soluble at high pH, such as in 0.1 N potassium hydroxide (B78521). fda.gov The stability of Fosdenopterin is influenced by several factors, including light and temperature. To mitigate degradation, it is recommended to store the substance protected from light. fda.goveuropa.eu Long-term stability testing has supported a retest period when stored at -25°C to -10°C. fda.gov Animal studies have indicated a potential for phototoxicity, leading to recommendations for patients to avoid or minimize exposure to direct sunlight and artificial UV light. touchneurology.comeuropa.eunih.goveuropa.eu

Physical Stability of Lyophilized Formulations

Fosdenopterin is supplied as a sterile, preservative-free, white to pale yellow lyophilized powder or cake in a single-dose vial. fda.govnih.gov This lyophilized form enhances the stability of the drug. The formulation includes stabilizers such as ascorbic acid, which prevents oxidative degradation, and mannitol (B672) and sucrose, which act as lyoprotectants to ensure the stability of the powder during the freeze-drying process. fda.govnih.gov

The reconstituted solution of this compound (NULIBRY®) has a pH between 5 and 7. Chemical and physical in-use stability of the reconstituted solution has been demonstrated for up to 4 hours at room temperature (15°C to 25°C) or when refrigerated (2°C to 8°C). fda.goveuropa.eueuropa.eu It is crucial not to freeze the solution after reconstitution. fda.goveuropa.eu

Table 1: Stability of Reconstituted this compound